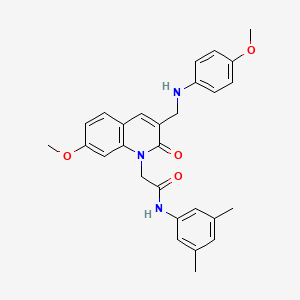

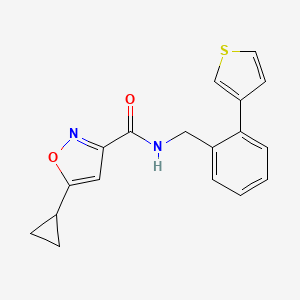

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

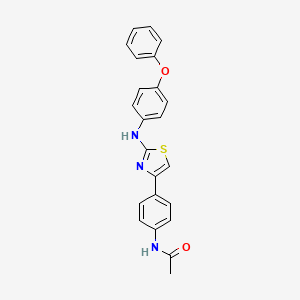

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide, also known as Neuronal Differentiation Inducer III or Isx, is a cell-permeable isoxazole compound . It selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H10N2O2S . The InChI code for this compound is 1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) .Physical And Chemical Properties Analysis

The compound is a solid with an off-white color . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Compounds containing a thiophene nucleus have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Applications

Thiophene derivatives have demonstrated antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .

Anticancer Applications

Thiophene-based compounds have shown anticancer properties . This suggests that they could be used in the development of new anticancer therapies .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them potentially useful in the development of new electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that they could be used in the development of new display technologies .

Anti-Atherosclerotic Applications

Thiophene-based compounds have shown anti-atherosclerotic properties . This suggests that they could be used in the treatment of atherosclerosis, a disease in which plaque builds up inside your arteries .

Wirkmechanismus

The compound selectively induces robust neuronal differentiation in various stem/progenitor cells . It induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells . The underlying excitation-neurogenesis signaling is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-18(16-9-17(22-20-16)12-5-6-12)19-10-13-3-1-2-4-15(13)14-7-8-23-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKKMXJXXGJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)